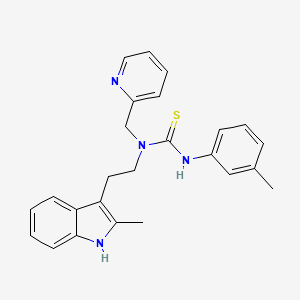

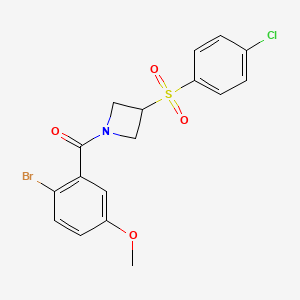

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea, commonly known as MITU, is a synthetic compound that has been widely studied for its potential applications in scientific research. MITU belongs to the class of thiourea compounds, which are known for their diverse biological activities, including antitumor, antiviral, and antifungal properties.

Scientific Research Applications

Antiviral and Antibacterial Properties

Research indicates that derivatives of thiourea, including those with structural similarities to the mentioned compound, have been screened for their potential as non-nucleoside inhibitors against human immunodeficiency virus type 1 reverse transcriptase. Although these derivatives showed less activity compared to known drugs, their exploration adds value to the search for new therapeutic agents (Heinisch et al., 1997). Additionally, some compounds have demonstrated moderate to good antioxidant and antimicrobial activities, suggesting their potential in combating various bacterial and fungal infections (Youssef & Amin, 2012).

Molecular Docking and DNA Binding

Further investigations into the molecular properties of thiourea derivatives have included studies on their ability to interact with DNA. For instance, a specific thiourea compound exhibited significant binding affinity to DNA, as evidenced by molecular docking studies and DNA binding experiments. This interaction suggests potential applications in the development of new therapeutic agents targeting genetic materials (Mushtaque et al., 2016).

Synthetic Applications in Heterocyclic Chemistry

Thiourea derivatives have been utilized in the synthesis of a wide range of heterocyclic compounds. These synthetic applications are crucial in developing new materials with potential pharmacological activities. For instance, the synthesis of pyridine-based heterocycles has been achieved through reactions involving thiourea derivatives, leading to compounds with diverse biological activities (El-Kashef et al., 2010).

Inhibitory Activity and Chemical Properties

Some studies have focused on the inhibitory activity of thiourea derivatives against various biological targets. For example, research on the conjugate addition of ketones to nitroalkenes catalyzed by a primary amine-thiourea derivative highlights the chemical versatility and potential application of these compounds in synthetic chemistry and drug development (Huang & Jacobsen, 2006).

Anticorrosive Properties

Additionally, thiourea compounds have shown effectiveness as corrosion inhibitors for metals in acidic environments, demonstrating their utility beyond pharmaceutical applications. This anticorrosive property opens up possibilities for their use in industrial and engineering applications to protect metal surfaces against corrosion (Zhang et al., 2018).

properties

IUPAC Name |

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4S/c1-18-8-7-10-20(16-18)28-25(30)29(17-21-9-5-6-14-26-21)15-13-22-19(2)27-24-12-4-3-11-23(22)24/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGIYPPHSXXQQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)

![[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol](/img/structure/B2873892.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)

![(2E)-7-chloro-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2873913.png)